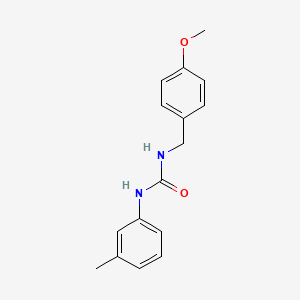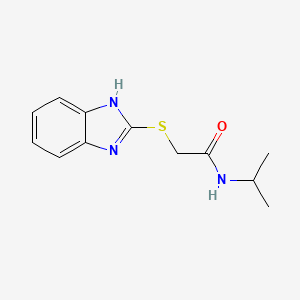
2-amino-4-(2-furyl)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-furyl)-6-phenylnicotinonitrile is a compound of interest in various fields of chemistry and pharmacology due to its potential applications and unique chemical properties. While specific studies on this compound are limited, research on similar nicotinonitriles provides insights into their synthesis methods, structural characteristics, chemical behaviors, and physical and chemical properties.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves multicomponent reactions that offer a green and convenient approach. For instance, Safari et al. described a method for synthesizing 2-amino-4,6-diphenylnicotinonitriles through a four-component reaction involving malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate in water under ultrasound irradiation, highlighting the efficiency and environmental friendliness of this approach (Safari, Banitaba, & Khalili, 2012).
Molecular Structure Analysis
The molecular structure of nicotinonitriles, including this compound, is often analyzed using spectroscopic techniques and theoretical calculations. Eşme et al. conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a related compound, providing insights into the optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties, which are critical for understanding the structural aspects of these molecules (Eşme, 2021).
Chemical Reactions and Properties
The chemical reactions of this compound and its derivatives are diverse, with the compound participating in various organic transformations. Ghashang et al. reported on the eco-friendly catalytic synthesis of related 2-amino-4-arylnicotinonitrile derivatives, emphasizing the high yields and ease of purification, which are indicative of the reactive nature and versatility of these compounds (Ghashang, Aswin, & Mansoor, 2014).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application and handling of chemical compounds. Hosseinzadeh et al. determined the crystal structure of a similar 2-amino-4-aryl-6-phenylnicotinonitrile compound using single-crystal X-ray diffraction, providing valuable information on the physical characteristics that could be extrapolated to this compound (Hosseinzadeh et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on related compounds. For example, Zolfigol et al. explored the synthesis and mechanistic pathway of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, providing insights into the chemical properties and reactivity of these compounds (Zolfigol et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. One efficient method involves using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of environmentally friendly solvents and catalysts, such as tetrabutyl ammonium bromide, is preferred to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the A2A adenosine receptor, which plays a role in various physiological processes . The compound’s structure allows it to bind to the receptor, inhibiting its activity and thereby exerting its effects.
Similar Compounds:
- 2-Amino-6-furan-2-yl-4-substituted-nicotinonitriles
- 2-Amino-6-methyl-4-phenyl-nicotinonitrile
- 2-Amino-4-(5-methyl-furan-2-yl)-6-phenyl-nicotinonitrile
Comparison: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .
properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNSGUUFOFSFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5651121.png)

![3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5651129.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzamide](/img/structure/B5651144.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)
![3-(2-chlorophenyl)-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5651155.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5651162.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5651163.png)
![6-chloro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5651170.png)


![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)
![3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5651193.png)